2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide
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Overview
Description
“2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide” is a chemical compound with the linear formula C32H22Cl2N2O4 . It has a molecular weight of 569.449 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C32H22Cl2N2O4 . The CAS Number is 883831-43-4 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure, C32H22Cl2N2O4, and its molecular weight, 569.449 .
Scientific Research Applications
Histone Deacetylase Inhibition
2-Chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. Zhou et al. (2008) described the compound MGCD0103, a small molecule HDAC inhibitor with selectivity for HDACs 1-3 and 11. It exhibited antitumor activity in vivo, promising potential as an anticancer drug (Zhou et al., 2008).
Polymerization Applications
Research by Mori et al. (2005) focused on the polymerization of a monosubstituted acrylamide containing an amino acid moiety, N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), using reversible addition−fragmentation chain transfer (RAFT) polymerization. This study has implications for the development of polymers with controlled molecular weight and low polydispersity (Mori et al., 2005).
Anticonvulsant Activity
Scott et al. (1993) examined methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and related compounds for their anticonvulsant properties. These studies contribute to understanding the structure-activity relationships in anticonvulsant enaminones (Scott et al., 1993).
Antimicrobial and Anti-Inflammatory Properties
Vachala et al. (2011) synthesized derivatives of 2-amino-5-chlorobenzoic acid and evaluated them for anti-inflammatory, antiproliferative, and antimicrobial activities. This research contributes to the development of new therapeutic agents (Vachala et al., 2011).
Mosquito Control
Schaefer et al. (1978) investigated the effectiveness of certain substituted benzamides, including 2-Chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]benzamide, in controlling mosquito populations. Their findings have applications in pest control and environmental management (Schaefer et al., 1978).
Sigma-1 Receptor Agonist Potential
Youssef et al. (2020) conducted studies on N-alkyl-2-(substitutedbenzamido) benzamides as potential sigma-1 receptor agonists. These compounds showed potent cytotoxic activity against cancer cell lines, highlighting their potential in cancer therapy (Youssef et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O2/c28-24-7-3-1-5-22(24)26(32)30-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-27(33)23-6-2-4-8-25(23)29/h1-16H,17H2,(H,30,32)(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQRIXDNVYCJOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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